4-Propylbiphenyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

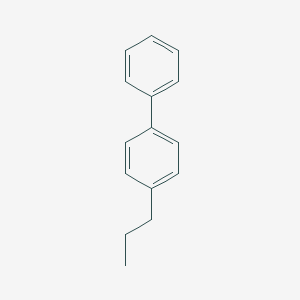

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYIXKXYHOLMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908109 | |

| Record name | 4-Propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-45-9 | |

| Record name | 4-Propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Bromo 4 Propylbiphenyl:

4-Bromo-4'-propylbiphenyl is a vital intermediate, as the bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling. vulcanchem.comgoogle.com A common route to this compound starts from biphenyl (B1667301), which is first acylated and then reduced to form 4-propylbiphenyl. Subsequently, a bromination step is carried out. google.com In a typical laboratory-scale synthesis, this compound is treated with a brominating agent in the presence of a catalyst. google.complos.org

The synthesis can be summarized as follows: this compound is dissolved in a suitable organic solvent, and a Lewis acid catalyst like ferric chloride is added. Liquid bromine is then added slowly to the mixture, and the reaction is allowed to proceed at a controlled temperature. google.com After the reaction is complete, the mixture is worked up to isolate the desired 4-bromo-4'-propylbiphenyl. google.complos.orgchemicalbook.com

Synthesis of 4 Propyl 4 Biphenylboronic Acid:

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki cross-coupling reaction. asianpubs.org The intermediate 4'-propyl-4-biphenylboronic acid is a key building block for creating more complex biaryl structures in drug molecules. nih.gov This compound is typically prepared from its corresponding bromo-derivative, 4-bromo-4'-propylbiphenyl. plos.org

The synthesis involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. plos.org 4-Bromo-4'-propylbiphenyl is treated with an organolithium reagent, such as n-butyllithium, at low temperatures. This is followed by the addition of a trialkyl borate, like trimethyl borate, to form the boronate ester, which is then hydrolyzed under acidic conditions to yield 4'-propyl-4-biphenylboronic acid. plos.org

Interactive Table: Synthesis of 4'-Propyl-4-biphenylboronic Acid

| Step | Reactant | Reagents | Product |

| 1 | 4-Bromo-4'-propylbiphenyl | 1. n-Butyllithium 2. Trimethyl borate | Boronate ester intermediate |

| 2 | Boronate ester intermediate | Acidic hydrolysis (e.g., HCl) | 4'-Propyl-4-biphenylboronic acid |

Synthesis of 4 Amino 4 Propylbiphenyl:

The amino group is another crucial functional handle for further molecular elaboration in drug synthesis. 4'-Amino-4-propylbiphenyl can be prepared from 4-propylbiphenyl via a nitration reaction followed by reduction.

In the first step, this compound is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the 4'-position. The resulting 4'-nitro-4-propylbiphenyl is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation using catalysts like Raney nickel with hydrazine (B178648) hydrate (B1144303) or other standard reducing agents. sciencemadness.org

Interactive Table: Synthesis of 4'-Amino-4-propylbiphenyl

| Step | Starting Material | Reagents | Product |

| 1 | This compound | Nitric acid, Sulfuric acid | 4'-Nitro-4-propylbiphenyl |

| 2 | 4'-Nitro-4-propylbiphenyl | Raney nickel, Hydrazine hydrate | 4'-Amino-4-propylbiphenyl |

These functionalized derivatives of this compound are stable compounds that can be stored and are commercially available, serving as ready-to-use building blocks in multi-step pharmaceutical syntheses. Their availability and versatile reactivity make them valuable components in the drug discovery and development pipeline.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure and conformational properties of molecules like 4-propylbiphenyl. These computational methods provide insights into molecular geometry, charge distribution, and electronic transitions.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these calculations.

For instance, the structures of liquid crystalline disubstituted biphenylcyclohexanes with a propyl group have been optimized using the B3LYP hybrid functional with a 6–31+G(d) basis set. researchgate.net This level of theory is also used to compute the electronic structures from the optimized geometries. researchgate.net In studies of related liquid crystalline compounds, such as 4'-n-alkyl-4-cyanobiphenyls (nCB), the B3LYP/6-31+G(d) method has been used to optimize structures and simulate UV-visible and circular dichroism spectra. researchgate.net Analysis of Mulliken and Loewdin atomic charges helps in understanding the molecular charge distribution and its relation to phase stability. researchgate.net

DFT calculations have also been applied to study the interaction between molecules and surfaces. For example, the interaction of a trifluorinated biphenyl (B1667301) derivative with a perovskite surface was investigated using DFT, revealing a charge redistribution upon interaction. scholaris.cautoronto.ca

Ab Initio Calculations (e.g., Gaussian G09)

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. The Gaussian suite of programs, such as Gaussian 09, is a common tool for performing these calculations. uga.edumcgill.ca These programs can perform a variety of calculations, including Hartree-Fock, DFT, and more advanced methods. mcgill.camontana.edu

For example, ab initio methods are used for geometry optimizations and the calculation of electronic properties. rsc.org In the context of materials science, DFT calculations performed with the Gaussian 09 package at the B3LYP/def2TZVP level with DFT-D3 have been used to determine the electrostatic potentials of ligands. scholaris.ca While specific ab initio studies focused solely on this compound are not extensively detailed in the provided results, the methodologies are standard and applicable. For instance, calculations on related biphenyl systems often employ these techniques to understand their fundamental electronic and structural properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for understanding enzyme-ligand interactions.

Enzyme Inhibition Mechanism Elucidation (e.g., α-Amylase Inhibition)

Molecular docking studies have identified this compound as a potential inhibitor of α-amylase, an enzyme targeted in antidiabetic therapies. jmb.or.krresearcher.life In a study investigating bioactive compounds from the endophytic bacterium Serratia marcescens, this compound was predicted through in silico docking to have a low binding energy with α-amylase, suggesting it could be an effective inhibitor. jmb.or.kr

The docking results showed that this compound interacts with the α-amylase enzyme primarily through hydrophobic interactions. jmb.or.kr This is in contrast to the standard inhibitor acarbose (B1664774), which interacts via hydrogen bonds. jmb.or.kr The binding energy of this compound to α-amylase was found to be -7.6 kcal/mol, which is comparable to that of acarbose (-8.2 kcal/mol). jmb.or.kr This suggests that this compound could act as a competitive inhibitor, binding to the active site of the enzyme and preventing the breakdown of complex carbohydrates into simple sugars. biomedpharmajournal.orgnih.gov

Prediction of Binding Affinities with Biological Targets (e.g., EGF-TK, TNF-α, Caspase3, GPR88)

Molecular modeling studies have been employed to investigate the interaction of this compound derivatives with various biological targets. One notable target is the orphan G protein-coupled receptor GPR88, which is implicated in conditions like alcohol use disorder. nih.govnih.gov

A potent and brain-penetrant GPR88 agonist, RTI-13951-33, incorporates a 4'-propylbiphenyl moiety. nih.gov The synthesis of this and related compounds often involves Suzuki coupling with 4-propylphenylboronic acid to introduce the this compound group. nih.gov Structure-activity relationship (SAR) studies on a series of GPR88 agonists revealed that the biphenyl core is a critical element for activity. nih.gov While specific binding affinity values for this compound itself with EGF-TK, TNF-α, or Caspase-3 were not found in the provided search results, the methodologies for such predictions are well-established in computational chemistry.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com This technique allows for the examination of conformational changes, protein-ligand stability, and the thermodynamics of binding. researchgate.netbiorxiv.org

In the context of protein-ligand interactions, MD simulations can be used to assess the stability of a docked complex. researchgate.netnih.gov For example, after a ligand is docked to a protein, an MD simulation can be run to observe how the complex behaves in a dynamic environment, providing insights into the stability of the binding pose and the interactions that maintain it. mdpi.comresearchgate.net Key parameters monitored during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.comresearchgate.net

While specific MD simulation studies focusing exclusively on this compound were not detailed in the provided search results, the application of this technique is a standard and crucial step in validating docking results and understanding the dynamic nature of the ligand-receptor complex. researchgate.netaristas.com.ar For instance, MD simulations are used to confirm the stability of protein-ligand complexes identified through docking, such as those involving α-amylase inhibitors. nih.gov The simulations can reveal whether the ligand remains stably bound in the active site and can help to refine the understanding of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the activity of new chemical entities based on their physicochemical and structural properties. In the context of this compound and its derivatives, QSAR studies can elucidate the structural features that are crucial for their biological effects. For instance, QSAR analyses have been applied to various classes of compounds, including phenolic antioxidants, to understand how parameters like heat of formation, molecular orbital energies, and the number of specific functional groups influence their antioxidant capacity. nih.gov

Pharmacophore modeling is a complementary computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. frontiersin.orgmdpi.comijrpr.com This model can then be used to screen large chemical databases for novel compounds with the desired activity. For example, a study on α-amylase inhibitors identified this compound through in silico docking, suggesting its potential as an effective inhibitor based on its binding energy. nih.govresearchgate.net The development of a pharmacophore model for such inhibitors would involve defining the key interaction points within the α-amylase active site. This approach has been successfully used to develop predictive models for various targets, aiding in the discovery of new lead compounds. frontiersin.orgijrpr.com

In silico docking studies have predicted that this compound has a low binding energy to α-amylase, indicating its potential as an effective inhibitor of this enzyme. nih.govresearchgate.netresearchgate.net The development of a pharmacophore model based on the interaction of this compound and other known inhibitors with the α-amylase active site could further guide the design of more potent antidiabetic agents. nih.gov

In Silico Pharmacokinetic and Toxicity Prediction (ADME/Tox) using Computational Tools

Computational tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of chemical compounds. Web servers like pkCSM utilize graph-based signatures to forecast the pharmacokinetic and toxicological profiles of small molecules. nih.govresearchgate.net

For this compound and its derivatives, these in silico predictions are valuable for assessing their drug-likeness and potential liabilities. For instance, a study involving sydnone (B8496669) derivatives, including a this compound sydnone (MC-454), used the pkCSM web server to analyze their ADME/Tox properties. sirmvit.eduresearcher.liferesearchid.co The results of such analyses can provide insights into a compound's intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential for toxicity. nih.govresearchgate.net

A study on endophytic bacteria metabolites identified this compound and predicted its pharmacokinetic properties using the pkCSM webserver. nih.gov The analysis suggested that the compound is likely to be well-absorbed in the human intestine. nih.gov Furthermore, predictions indicated that it is not a substrate or inhibitor of P-glycoprotein, which is a positive attribute for a potential drug candidate. nih.gov

Below is a table summarizing some of the predicted ADME/Tox properties for this compound based on computational models.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (log mol/L) | -4.337 | Low |

| Caco-2 Permeability (log Papp) | 1.139 | High |

| Intestinal Absorption (% absorbed) | 94.593 | High |

| P-glycoprotein Substrate | No | Not likely to be effluxed by P-gp |

| P-glycoprotein I Inhibitor | Yes | Potential for drug-drug interactions |

| P-glycoprotein II Inhibitor | No | --- |

| Distribution | ||

| VDss (human) (log L/kg) | -0.015 | Low |

| Fraction Unbound (human) | 0.158 | High |

| BBB Permeability (log BB) | -0.098 | Borderline |

| CNS Permeability (log PS) | -1.782 | Low |

| Metabolism | ||

| CYP2D6 Substrate | No | --- |

| CYP3A4 Substrate | Yes | Metabolized by CYP3A4 |

| CYP1A2 Inhibitor | No | --- |

| CYP2C19 Inhibitor | No | --- |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | --- |

| CYP3A4 Inhibitor | No | --- |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.431 | Low |

| Renal OCT2 Substrate | No | --- |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| Max. Tolerated Dose (human) (log mg/kg/day) | 0.613 | Low |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| hERG II Inhibitor | No | Low risk of cardiotoxicity |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | 2.545 | Low |

| Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) | 1.849 | --- |

| Hepatotoxicity | Yes | Potential for liver injury |

| Skin Sensitisation | No | --- |

| T. Pyriformis Toxicity (log ug/L) | -0.428 | --- |

| Minnow Toxicity (log mM) | -1.332 | --- |

This data is computationally generated and requires experimental validation.

Modeling of Mesophase Behavior and Electro-Optical Properties in Liquid Crystal Systems

Computational modeling is a powerful tool for understanding and predicting the behavior of liquid crystal (LC) systems. This compound is a component that can be found in some liquid crystal mixtures. The modeling of mesophase behavior involves simulating how molecules arrange themselves into different liquid crystalline phases (e.g., nematic, smectic) as a function of temperature and other conditions. usm.myresearchgate.netmdpi.com These simulations can provide insights into the relationship between molecular structure and the stability of various mesophases. usm.my For instance, theoretical studies on cyanobiphenyl compounds have explored how molecular rigidity and intermolecular interactions influence mesophase formation. usm.my

The electro-optical properties of liquid crystal displays (LCDs) are also amenable to computational modeling. mdpi.combibliotekanauki.pl These models can predict how the alignment of liquid crystal molecules, and therefore the optical properties of the material, will respond to an applied electric field. mdpi.com This is crucial for the design of new liquid crystal materials with improved performance characteristics, such as lower threshold voltages and faster switching times. bibliotekanauki.pl The inclusion of compounds like this compound in liquid crystal mixtures can affect these properties, and modeling can help to optimize the composition of the mixture for specific applications. googleapis.commdpi.com For example, simulations can be used to study the effect of dopants on the birefringence and dielectric anisotropy of the liquid crystal host. bibliotekanauki.plmdpi.com

Biological and Pharmacological Research on 4 Propylbiphenyl Derivatives

In Vitro Bioactivity Screening and Mechanistic Investigations

Antidiabetic Potential and α-Amylase Inhibition Studies.jmb.or.krresearcher.lifenih.gov

The search for novel antidiabetic agents has led researchers to explore natural sources, including endophytic bacteria that live within plants. These microorganisms are known to produce a variety of bioactive compounds, some of which have shown potential in managing diabetes by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase. researcher.lifenih.gov Inhibition of this enzyme slows down the breakdown of starch into glucose, thereby reducing the post-meal spike in blood sugar levels. brieflands.com

Recent studies have identified 4-propylbiphenyl from endophytic bacteria, highlighting its potential as a natural bioactive compound. jmb.or.krnih.gov For instance, the endophytic bacterium Serratia marcescens B.SB 1.1, isolated from the sea fern (Acrostichum aureum L.), was found to produce this compound. jmb.or.krnih.govresearchgate.net The bacterial strain was identified through 16S rRNA sequencing, and its ethyl acetate (B1210297) extract demonstrated significant α-amylase inhibitory activity. jmb.or.krnih.gov This discovery points to the therapeutic potential of endophytic bacteria associated with medicinal plants as a source for new antidiabetic compounds. jmb.or.krresearcher.life

In vitro assays confirmed the α-amylase inhibitory potential of the extract containing this compound. jmb.or.krnih.gov The extract from Serratia marcescens B.SB 1.1 showed a 32.57% inhibition of α-amylase at a 2% starch substrate concentration. jmb.or.krnih.gov

To understand the mechanism of inhibition at a molecular level, in silico docking studies were performed. These computational analyses predicted that this compound has a low binding energy with the α-amylase enzyme, suggesting it could be an effective inhibitor. jmb.or.krresearchgate.net The binding energy for this compound was calculated to be -7.6 kcal/mol, which is comparable to that of acarbose (B1664774) (-8.2 kcal/mol), a standard α-amylase inhibitor. researchgate.net Molecular dynamics simulations further indicated that the complex formed between this compound and α-amylase is stable. researchgate.net The analysis of the binding mode revealed that this compound interacts with key amino acid residues in the active site of α-amylase, primarily through hydrophobic interactions. researchgate.net

Table 1: Binding Affinity of this compound with α-Amylase

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -7.6 |

| Acarbose (Standard) | -8.2 |

Data from in silico docking studies. researchgate.net

Identification from Natural Sources (e.g., Endophytic Bacteria)

Anticancer and Antiproliferative Activity Evaluation (e.g., Sydnone (B8496669) Derivatives like MC-454).researchid.conih.govsirmvit.edu

Derivatives of this compound have also been investigated for their potential as anticancer agents. One such derivative is the sydnone compound 3-(this compound-4'-yl) sydnone, also known as MC-454. researchid.conih.gov Sydnones are a class of mesoionic compounds that have garnered interest in medicinal chemistry due to their ability to cross biological membranes and interact with various biomolecules. researchid.co

Research has shown that MC-454 exhibits significant antiproliferative activity against various cancer cell lines, including human breast cancer (BT-474), human cervical cancer (HeLa), and human myeloid leukemia (Jurkat) cells. researchid.conih.govresearchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for MC-454 against the Jurkat cell line was determined to be 2.87 μM. researchid.conih.gov

The anticancer effect of MC-454 is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. researchid.conih.govresearchgate.net Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, were observed in cancer cells treated with this compound. researchid.coresearchgate.net Staining techniques like DAPI and Annexin V/propidium iodide confirmed that the cell death was indeed occurring through the apoptotic pathway. researchid.conih.govresearchgate.net

To elucidate the molecular mechanism behind the apoptosis-inducing activity of MC-454, molecular docking studies were conducted to investigate its interaction with key proteins involved in cancer pathways. The target proteins included Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Tumor Necrosis Factor-alpha (TNF-α), and Caspase-3. researchid.conih.gov

The results of these docking studies indicated that MC-454 has a good binding affinity for these target proteins. researchid.conih.gov The interaction with EGFR-TK, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, suggests a potential mechanism for the antiproliferative effects of MC-454. researchid.conih.govnih.gov By binding to and potentially inhibiting EGFR-TK, MC-454 could disrupt the signaling pathways that lead to cancer cell growth.

Furthermore, the interaction with TNF-α, a pro-inflammatory cytokine that can also induce apoptosis, and Caspase-3, a key executioner caspase in the apoptotic pathway, provides further evidence for the pro-apoptotic mechanism of MC-454. researchid.conih.govnih.govplos.org The binding of MC-454 to these proteins could modulate their activity in a way that promotes the apoptotic cascade in cancer cells. researchid.conih.gov

Table 2: Antiproliferative Activity of Sydnone Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| MC-454 | Jurkat | 2.87 |

| MC-431 | BT-474 | 1.71 |

| MC-433 | HeLa | 10.09 |

Data from in vitro antiproliferative assays. researchid.conih.gov

Apoptosis Induction Mechanisms

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR88 Agonism)

The orphan G protein-coupled receptor 88 (GPR88), predominantly expressed in the striatum region of the brain, has been identified as a promising drug target for neuropsychiatric disorders. nih.gov The this compound moiety is a core structural element in a class of potent GPR88 agonists.

A key synthetic agonist incorporating the this compound structure is 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide]. nih.gov Functional characterization of 2-PCCA and its diastereomers in HEK293 cells expressing the human GPR88 receptor demonstrated that these compounds act as agonists. nih.govnih.gov They were shown to inhibit isoproterenol-stimulated cyclic AMP (cAMP) production in a concentration-dependent manner, indicating that GPR88 couples to the Gαi signaling pathway. nih.govnih.gov Specifically, the (1R,2R)-diastereomer of 2-PCCA was identified as a potent agonist with an EC50 of 603 nM in a cell-based cAMP assay. nih.govmedchemexpress.com Further research led to the development of derivatives like RTI-13951-33, a potent and brain-penetrant GPR88 agonist with an EC50 of 25 nM in a GPR88 cAMP functional assay. xcessbio.commedchemexpress.com

The functional activity of these compounds has been confirmed in various assays. For instance, 2-PCCA did not induce calcium mobilization in GPR88-expressing cells, confirming the absence of Gαq-mediated response. nih.govnih.gov RTI-13951-33 was shown to elevate [35S]-GTPγS binding in mouse striatal membranes, an effect that was absent in membranes from GPR88 knockout mice, thereby confirming its specific agonist activity at this receptor. xcessbio.commedchemexpress.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the agonist activity of ligands based on the 2-PCCA scaffold. nih.gov Initial studies explored the substitution effects on the biphenyl (B1667301) moiety. nih.gov It was found that the unsubstituted analogue of 2-PCCA was less potent, highlighting the importance of the propyl group on the biphenyl ring for agonist activity. nih.gov

Further SAR studies on the 2-PCCA scaffold have led to the identification of key structural features for GPR88 agonism. nih.gov Modifications around the scaffold, including at the aniline (B41778) moiety, have been explored to improve potency and pharmacokinetic properties. These studies have provided a basis for the rational design of new analogues with improved characteristics. For example, the development of RTI-13951-33 and subsequently RTI-122, which has an EC50 of 11 nM, resulted from systematic SAR studies aimed at enhancing metabolic stability and brain permeability. nih.gov

Table 1: GPR88 Agonist Activity of Selected this compound Derivatives

| Compound | Description | EC50 (cAMP Assay) | Reference |

|---|---|---|---|

| 2-PCCA (racemate) | GPR88 agonist | 116 nM | medchemexpress.commolnova.com |

| (1R,2R)-2-PCCA | Diastereomer of 2-PCCA | 603 nM (cell-based) | nih.govmedchemexpress.com |

| RTI-13951-33 | Brain-penetrant GPR88 agonist | 25 nM | xcessbio.commedchemexpress.com |

| RTI-122 | Metabolically stable GPR88 agonist | 11 nM | nih.gov |

Ligand Design and Functional Characterization

Exploration of Other Predicted Biological Activities (e.g., Glucan Endo-1,6-beta-glucosidase Inhibition, Diabetic Neuropathy Treatment, Insulin (B600854) Promotion)

In addition to GPR88 agonism, in silico studies have suggested other potential biological activities for the this compound compound. Bioactivity predictions using PASS (Prediction of Activity Spectra for Substances) Online indicated that this compound may act as an inhibitor of glucan endo-1,6-beta-glucosidase, have applications in the treatment of diabetic neuropathy, and function as an insulin promoter. Current time information in Houston, TX, US. These predicted activities are all relevant to antidiabetic properties. Current time information in Houston, TX, US.

Furthermore, in silico docking studies have explored the interaction of this compound with α-amylase, an enzyme targeted in diabetes therapy. Current time information in Houston, TX, US. The results showed that this compound had a low binding energy to α-amylase, suggesting its potential as an inhibitor of this enzyme. Current time information in Houston, TX, US.

Preclinical Pharmacological Investigations

Derivatives of the this compound scaffold have been evaluated in preclinical in vivo models. The GPR88 agonist RTI-13951-33, which contains the this compound core, has demonstrated efficacy in animal models of alcohol addiction. nih.gov It was found to reduce voluntary alcohol consumption and binge-like drinking behaviors in wild-type mice, an effect not observed in GPR88 knockout mice, confirming the on-target mechanism. nih.gov Furthermore, RTI-13951-33 was shown to decrease alcohol self-administration in rats in a dose-dependent manner. xcessbio.com

A more recent derivative, RTI-122, also demonstrated greater efficacy than RTI-13951-33 in reducing binge-like alcohol drinking behavior in a "drinking-in-the-dark" paradigm in mice. nih.gov In a different context, a sydnone derivative of this compound, MC-454, was part of a study where in silico predictions suggested it could be a candidate for in vivo administration based on ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netnih.govresearchgate.net

The metabolic fate of this compound derivatives is a critical aspect of their preclinical evaluation. Studies on the GPR88 agonist RTI-13951-33 revealed that the compound has poor metabolic stability, with a short half-life of 0.7 hours in mouse plasma. nih.gov The primary metabolic pathways identified for RTI-13951-33 involved oxidation. researchgate.net A significant portion of the metabolites resulted from the oxidation of the benzylic methoxymethyl site. researchgate.net The pyridine (B92270) ring within the molecule was also identified as being susceptible to oxidative metabolism. researchgate.net

Efforts to improve metabolic stability led to the design of new analogues. By modifying the metabolically vulnerable sites of RTI-13951-33, researchers developed RTI-122, a compound with significantly improved metabolic stability, exhibiting a half-life of 5.8 hours in mice. nih.govresearchgate.net In silico pharmacokinetic analyses have also been performed on other derivatives, such as the sydnone compound MC-454, to predict their absorption, distribution, metabolism, and excretion profiles. researchgate.netnih.govresearchgate.netresearcher.lifesirmvit.edujmb.or.kr

In Vivo Efficacy Studies of Derivatized Compounds

Development as Pharmaceutical Precursors or Intermediates in Drug Synthesis

The versatility of the this compound core allows for the synthesis of several key intermediates, which are then used in the construction of active pharmaceutical ingredients (APIs). These intermediates are primarily generated by introducing functional groups such as bromine, a boronic acid, or an amino group onto the biphenyl structure. These functionalized derivatives serve as crucial reactants in widely-used synthetic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Synthesis of Key Intermediates

The preparation of pharmaceutically relevant intermediates from this compound involves standard but critical organic transformations. The primary derivatives include 4-bromo-4'-propylbiphenyl, 4'-propyl-4-biphenylboronic acid, and 4'-amino-4-propylbiphenyl.

Materials Science and Liquid Crystal Applications of 4 Propylbiphenyl Derivatives

Mesogenic Properties and Phase Transitions of Biphenyl-based Liquid Crystals

The mesogenic properties of biphenyl-based liquid crystals, including those derived from 4-propylbiphenyl, are fundamentally linked to their molecular geometry. The rigid biphenyl (B1667301) core, combined with flexible terminal groups like the propyl chain, facilitates the formation of intermediate states of matter known as mesophases, which exhibit properties between those of conventional liquids and solid crystals. wikipedia.org

Nematic Phase Formation and Stability

The nematic phase is the simplest liquid crystal phase, characterized by molecules that have long-range orientational order but no positional order. wikipedia.org In biphenyl-based systems, the elongated, rod-like shape of the molecules promotes alignment along a common director axis upon cooling from the isotropic liquid state. The stability of the nematic phase is influenced by factors such as the length of the alkyl chains and the presence of polar groups. For instance, the introduction of a cyano group to the biphenyl structure can enhance the dipole moment, leading to stronger intermolecular interactions and, consequently, higher thermal stability of the nematic phase. kashanu.ac.irmdpi.com

Smectic and Cholesteric Phase Characterization

In addition to the nematic phase, biphenyl-based liquid crystals can form more ordered smectic and cholesteric phases.

Smectic Phases: These phases possess a higher degree of order than nematic phases, with molecules organized into layers. wikipedia.orglibretexts.org The molecules can be oriented either perpendicular to the layer planes (Smectic A) or tilted (Smectic C). wikipedia.org The tendency to form smectic phases in biphenyl systems is often enhanced by longer alkyl chains and specific terminal substituents. For example, the presence of cyano and bromo substituents can promote the formation of the smectic A phase. rri.res.in In some homologous series of biphenyl derivatives, a transition from a nematic to a smectic phase is observed as the alkyl chain length increases. scilit.com

Cholesteric (Chiral Nematic) Phases: When a chiral molecule is introduced into a nematic liquid crystal, or if the liquid crystal molecules themselves are chiral, a cholesteric phase can form. wikipedia.org This phase is characterized by a helical twist of the director axis, where each layer is slightly rotated with respect to its neighbors. sciencenet.cn The distance over which the director completes a full 360° rotation is known as the helical pitch. This compound derivatives can be incorporated into chiral systems, often by esterification with a chiral alcohol like menthol, to act as chiral dopants. soton.ac.uk These dopants induce a helical structure in a nematic host, with the tightness of the helix (helical twisting power, HTP) being a critical parameter for applications. soton.ac.ukdakenchem.com

Electro-Optical Characterization and Anisotropy Studies (e.g., Odd-Even Effect)

The electro-optical properties of liquid crystals containing this compound moieties are of significant interest for display and photonic applications. These properties are often characterized by anisotropies in dielectric permittivity and refractive index, which are influenced by molecular structure and alignment in an electric field.

A notable phenomenon observed in homologous series of biphenyl-based liquid crystals is the odd-even effect . This effect describes the alternating behavior of various physical properties as the number of carbon atoms in a flexible alkyl chain is incrementally increased. tandfonline.com Properties that exhibit this effect include transition temperatures, birefringence, order parameter, and dipole moment. kashanu.ac.irkashanu.ac.ir

For example, in the homologous series of 4-n-alkoxy-4'-cyanobiphenyls, the nematic-isotropic transition temperature (TNI) tends to be higher for members with an even number of carbons in the alkoxy chain compared to those with an odd number. mdpi.com This is attributed to the different molecular conformations. Even-numbered chains tend to result in a more linear, extended molecular shape, which enhances the anisotropy of the molecule and the stability of the ordered nematic phase. In contrast, odd-numbered chains lead to a more bent conformation, which can disrupt the parallel alignment. mdpi.comhilarispublisher.com

Synthesis of Liquid Crystalline Monomers and Bimesogens Incorporating this compound Moieties

The synthesis of liquid crystalline materials containing the this compound unit is a cornerstone of materials chemistry, enabling the creation of molecules with tailored mesogenic properties.

Monomers: A common synthetic strategy involves the preparation of 4'-propylbiphenyl-4-carboxylic acid, which can then be esterified with various alcohols, often bearing other functional groups or chiral centers. rsc.org For instance, the reaction of 4'-propylbiphenyl-4-carboxylic acid with a chiral alcohol like (+)-menthol yields a chiral ester that can be used as a dopant in nematic liquid crystals. soton.ac.uk Another approach is the Suzuki coupling reaction, which is effective for creating the biphenyl core itself. For example, 4-propylphenylboronic acid can be coupled with a suitably substituted aryl halide to construct the biphenyl skeleton. researchgate.net Radical polymerization of acrylic or methacrylic monomers functionalized with this compound-containing mesogens is a method to produce side-chain liquid crystalline polymers. mdpi.com

Bimesogens (Dimers): Bimesogens consist of two rigid mesogenic units, such as this compound, linked by a flexible spacer. A typical synthesis involves a Williamson ether synthesis, where a dihaloalkane (e.g., dibromooctane) is reacted with a hydroxy-functionalized mesogen like 4-propyl-4'-hydroxybiphenyl in the presence of a base. imaging.org The length and parity of the flexible spacer are critical variables that are systematically altered to study their effect on the resulting mesophase behavior, such as the odd-even effect. mdpi.comhilarispublisher.com

For example, the synthesis of α,ω-bis(this compound-4'-yloxy)dodecane (B3BO12) involves the reaction of 4-propyl-4'-hydroxybiphenyl with dibromododecane. imaging.org Such symmetric dimers are valuable as model compounds for understanding the structure-property relationships in more complex liquid crystalline polymers. imaging.org

Application as Chiral Dopants in Chiral Nematic Liquid Crystal Systems

Chiral dopants are optically active compounds that, when added in small quantities to a nematic liquid crystal host, induce a helical superstructure, resulting in a chiral nematic (or cholesteric) phase. dakenchem.com The ability of the dopant to induce this twist is quantified by its helical twisting power (HTP). google.com Derivatives of this compound are utilized in the synthesis of such chiral dopants.

A common synthetic route involves the esterification of a biphenyl carboxylic acid, such as 4'-propylbiphenyl-4-carboxylic acid, with a chiral alcohol. soton.ac.uk For example, the ester formed from 4'-propylbiphenyl-4-carboxylic acid and (+)-menthol is a chiral compound that can be dissolved in a nematic host to create a chiral nematic mixture. soton.ac.uk Although these specific esters may not be liquid crystalline themselves, their solubility in the host allows for the formation of the desired helical phase. soton.ac.uk

The handedness of the induced helix is determined by the chirality of the dopant molecule. mdpi.com The pitch of the helix, which is inversely proportional to the concentration and HTP of the dopant, is a critical parameter as it determines the wavelength of light that is selectively reflected by the material. google.comsigmaaldrich.com This property is fundamental to applications such as color-reflective displays and temperature sensors. For display applications, chiral dopants are often used in small concentrations (typically <1% by weight) to prevent reverse twist defects in twisted nematic displays. soton.ac.uk

Advanced Liquid Crystal Technologies and Device Applications

The unique electro-optical properties of materials based on this compound derivatives make them suitable for a variety of advanced liquid crystal technologies.

Liquid Crystal Displays (LCDs): Biphenyl-based liquid crystals, including those with propyl substituents, are foundational materials for twisted nematic (TN) and super-twisted nematic (STN) displays. tcichemicals.com Their high chemical and photochemical stability, coupled with favorable dielectric and optical anisotropy, allows for low-voltage operation and fast switching times. google.com Mixtures of different cyanobiphenyls, including those with propyl and pentyl chains, are often used to create eutectic mixtures with a broad nematic temperature range that includes room temperature. google.com

Chiral Nematic Displays: In surface-stabilized cholesteric texture (SSCT) displays, a chiral nematic liquid crystal is switched between a planar, light-reflecting state and a focal conic, light-scattering state. soton.ac.uk Chiral dopants derived from this compound can be used to induce the necessary helical structure in these devices. soton.ac.uk

Non-Display Applications: Beyond displays, these materials are finding use in a range of photonic and optoelectronic devices.

Spatial Light Modulators (SLMs): These devices manipulate the phase, polarization, or amplitude of a light beam. High birefringence liquid crystals, which can be formulated with biphenyl derivatives, are desirable for achieving a large phase modulation with a thin device layer, enabling fast response times. iphy.ac.cn

Smart Windows: Cholesteric liquid crystals can be used to create switchable windows that can change from transparent to scattering or reflective states, offering privacy control and energy savings. mdpi.com

Tunable Photonic Crystals: The self-assembled helical structure of chiral nematic liquid crystals acts as a one-dimensional photonic crystal. The ability to tune the helical pitch with external stimuli like temperature or electric fields allows for the creation of tunable optical filters, reflectors, and lasers. researchid.co

Organic Field-Effect Transistors (OFETs): The ordered nature of liquid crystal phases, such as the smectic phase, can facilitate charge transport. Dimeric liquid crystals based on this compound have been investigated as potential organic semiconductors due to their self-organizing properties. imaging.org

The continued synthesis of novel monomers and bimesogens incorporating the this compound moiety is driven by the need to fine-tune material properties for these and other emerging technologies. researchgate.netchem960.com

Development in Liquid Crystal Displays (LCDs)

The utility of this compound derivatives in liquid crystal displays (LCDs) is well-established. These compounds are key constituents of nematic liquid crystal mixtures, which are central to the operation of the most common display types, such as twisted nematic (TN) displays. The elongated, rigid structure of the biphenyl core, combined with the flexible propyl chain, facilitates the molecular alignment necessary for forming the nematic phase—a state where molecules have long-range orientational order but no positional order. greyhoundchrom.com

Fluorination of the biphenyl core is a common strategy to modify the material's properties for display applications. For instance, fluorinated biphenyl and terphenyl compounds containing a propyl group are synthesized to create mixtures with high chemical and photochemical stability. pnas.org The introduction of fluorine atoms can alter the dipole moment and dielectric anisotropy (Δε) of the molecule. pnas.org Mixtures with positive dielectric anisotropy are essential for TN displays, where an electric field is used to switch the orientation of the liquid crystal molecules and modulate light transmission.

Researchers formulate complex mixtures of various liquid crystal compounds, including this compound derivatives, to achieve specific performance characteristics for displays. google.com These characteristics include:

A broad nematic temperature range suitable for operation in diverse environmental conditions.

Low viscosity for fast switching times.

Appropriate optical anisotropy (Δn) for the desired light modulation.

High electrical resistivity to minimize power consumption.

For example, phenyl cyclohexyl liquid crystals, which share structural similarities, are noted for their high stability and greater clearing points compared to some biphenyl LCs, illustrating the importance of molecular structure in defining the material's final properties. pnas.org Dimeric liquid crystals, such as α, ω-bis (this compound-4'-yloxy) dodecane, which consist of two this compound units linked by a flexible spacer, are also synthesized and studied as model compounds for liquid crystal polymers and as materials for organic semiconductors, which have relevance in advanced display technologies like Organic Light-Emitting Diode (OLED) displays. imaging.org

| Derivative Type | Role in LCDs | Key Properties Influenced |

| Fluorinated Derivatives | Component in nematic mixtures | Dielectric anisotropy, stability, dipole moment pnas.org |

| Cyano-Substituted Derivatives | Component in high Δε mixtures | Dielectric anisotropy, nematic range greyhoundchrom.com |

| Dimeric Derivatives | Model compounds for LC polymers | Charge carrier transport, mesophase behavior imaging.org |

Controlled Release Systems for Bioactive Materials

The unique properties of this compound derivatives are also being explored for applications in the biomedical field, specifically in the context of controlled release systems for bioactive materials. The interaction of these compounds with biological targets and their potential for inclusion in delivery matrices are areas of active research.

In silico studies, which use computational models to predict interactions, have identified this compound as a compound with potential to act as an inhibitor for enzymes like α-amylase. researchgate.netresearchgate.netresearchgate.net This enzyme is a target in the management of diabetes, and its inhibition can help control blood glucose levels. researchgate.net Such findings suggest that this compound derivatives could serve as the bioactive agent itself within a drug delivery system.

Furthermore, derivatives of this compound have been synthesized for direct therapeutic applications. For example, sydnone (B8496669) derivatives, such as 3-(this compound-4'-yl) sydnone, have been evaluated for their antiproliferative activity against cancer cell lines. researchgate.net In these studies, the this compound moiety serves as a critical part of the molecular structure of a potential anticancer agent. researchgate.net

The development of a controlled release system requires incorporating such bioactive compounds into a matrix that releases the agent over time. While research on matrices specifically loaded with this compound is emerging, the principles of such systems are well-understood. The release rate can be controlled by factors like the particle size of the bioactive agent and the properties of the matrix material. google.com The chemical nature of this compound derivatives—often hydrophobic—makes them candidates for inclusion in various delivery systems, such as polymer-based matrices or nanoparticles, designed to release non-water-soluble compounds in a sustained manner. researchgate.netgoogle.com

Design of Optical Components and Devices (e.g., Lenses, Filters, Gratings)

The ability to manipulate the orientation of liquid crystals with an external field makes them ideal materials for tunable and switchable optical components. Derivatives of this compound are integral to liquid crystal mixtures used in the fabrication of such devices.

Optical Filters and Smart Windows: Polymer-dispersed liquid crystals (PDLCs) are composite materials where micro-sized droplets of liquid crystal are dispersed within a solid polymer matrix. mdpi.comresearchgate.net These films can be switched between a light-scattering (opaque) state and a transparent state by applying an electric field. In the "off" state, the random orientation of the liquid crystal droplets (which can contain this compound derivatives) causes a mismatch in refractive indices with the polymer, leading to scattering. In the "on" state, the liquid crystal molecules align with the field, their refractive index matches that of the polymer, and the film becomes transparent. This technology is the basis for smart windows, which function as electronically controlled optical filters. mdpi.com

Diffraction Gratings: The same PDLC technology can be used to create switchable diffraction gratings. By creating a periodic pattern of electrodes, an electric field can be selectively applied to create alternating regions of aligned (transparent) and randomly oriented (scattering) liquid crystal. This periodic structure acts as a diffraction grating, which can be turned on and off electronically. edmundoptics.com.tw Such gratings are used in optical spectrometers, telecommunications, and laser systems to separate light into its constituent wavelengths. edmundoptics.com.twamstechnologies.com

Optical Films: Chiral nematic liquid crystals, which can be formulated using derivatives of this compound as part of the host mixture, can be aligned and then fixed by in-situ photopolymerization to create solid polymeric films. soton.ac.uk These films have a helical structure that gives them unique optical properties, allowing them to be used as components like circular polarizers and retardation films in advanced optical systems and displays. soton.ac.uk

| Optical Component | Underlying Technology | Role of this compound Derivative |

| Smart Window | Polymer-Dispersed Liquid Crystal (PDLC) | Component of the nematic LC mixture within droplets mdpi.com |

| Switchable Grating | Patterned PDLC | Component of the switchable nematic LC edmundoptics.com.tw |

| Retardation Film | Polymerized Chiral Nematic LC | Part of the nematic host for the chiral dopant soton.ac.uk |

Integration in Polymer Networks and Elastomers

Derivatives of this compound are integrated into polymer networks and elastomers to create advanced functional materials that combine the properties of both polymers and liquid crystals.

Polymer-Dispersed Liquid Crystals (PDLCs): As mentioned previously, PDLCs are a prime example of integrating liquid crystals into a polymer network. researchgate.netossila.com The most common fabrication method is polymerization-induced phase separation (PIPS). This process starts with a homogeneous solution of a liquid crystal (e.g., a mixture containing this compound derivatives) and a polymer precursor or monomer. conicet.gov.ar As the polymer cures, typically initiated by UV light or heat, its molecular weight increases, and it becomes immiscible with the liquid crystal. The liquid crystal then separates into microdroplets, forming a distinct phase within the continuous polymer network. conicet.gov.ar The morphology and electro-optical properties of the resulting PDLC film are highly dependent on the composition of the liquid crystal mixture and the curing conditions. mdpi.com

Polymer Networks and Gels: In other applications, a small amount of a reactive monomer is dissolved in a liquid crystal host and then polymerized. This creates a polymer network that stabilizes the liquid crystal phase. Such polymer-stabilized liquid crystals (PSLCs) can exhibit faster switching times and improved mechanical stability compared to the pure liquid crystal.

Functional Polymers: this compound moieties can also be chemically incorporated into the main chain or side chains of a polymer. For example, researchers have synthesized polyfluorene-based polymers where a 4,4′-bis((4-phenyl) propyl) biphenyl) unit is part of the polymer backbone. mdpi.com After further chemical modification, these polymers can function as anion exchange membranes, which are critical components in energy technologies like water electrolyzers. mdpi.com

Elastomers: In the field of photochromic materials, this compound derivatives have been included in compositions that also contain elastomeric polymers. google.comgoogle.com Elastomers are polymers with high elasticity. Incorporating photochromic dyes, which change color upon exposure to light, into an elastomeric matrix that may also contain liquid crystalline components allows for the creation of flexible, dynamic materials that can respond to optical stimuli. google.com

Environmental Fate and Degradation Potential

Biodegradation Pathways and Microbial Metabolism of Aromatic Hydrocarbons

The biodegradation of aromatic hydrocarbons, including biphenyls, is a key process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. The initial and rate-limiting step in the aerobic degradation of many aromatic compounds is the cleavage of the benzene (B151609) ring. researchgate.net

While specific studies on the microbial metabolism of 4-propylbiphenyl are not widely available, research on similar compounds, such as fluorinated liquid crystal monomers (FLCMs) with a biphenyl (B1667301) structure, offers valuable insights. For instance, an enrichment culture was found to transform a complex FLCM, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (DTMDPB), by 67.5% within 10 days. nih.govacs.org The transformation involved a series of reactions including reductive defluorination, ether bond cleavage, demethylation, oxidative hydroxylation, and aromatic ring opening. nih.govacs.org Two bacterial strains, belonging to the genera Sphingopyxis and Agromyces, were isolated and identified as being capable of degrading DTMDPB. acs.org These genera are known for their ability to degrade various aromatic compounds. researchgate.net

The degradation of biphenyl compounds often proceeds through the introduction of hydroxyl groups onto the aromatic rings, followed by ring cleavage. Genes encoding for enzymes like catechol 2,3-dioxygenase and protocatechuate 4,5-dioxygenase are crucial for this ring cleavage step. researchgate.net The presence and activity of these microbial communities and their enzymatic machinery in soil and sediment are critical for the natural attenuation of biphenyl compounds.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis) in Environmental Matrices

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of biphenyl compounds in the environment.

Photolysis: Photolysis is the breakdown of chemical compounds by light. While specific photolysis data for this compound is scarce, studies on related compounds suggest it may be a relevant degradation pathway. For example, some liquid crystal monomers, which can have biphenyl structures, have been shown to undergo photocatalytic degradation. researchgate.net The effectiveness of photolysis is dependent on factors like the presence of photosensitizers in the water and the intensity of solar radiation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Biphenyls, being hydrocarbons, are generally resistant to hydrolysis under normal environmental conditions. The carbon-carbon bonds of the biphenyl structure and the alkyl chain are not readily cleaved by water. However, some substituted biphenyls, particularly those with ester or ether linkages, can be more susceptible to hydrolysis. nih.govgoogleapis.comgoogle.comgoogle.com

Environmental Monitoring and Detection Methodologies for Biphenyl Compounds

The detection and quantification of biphenyl compounds like this compound in environmental samples are essential for assessing their distribution and potential impact. Various analytical techniques are employed for this purpose.

Gas Chromatography (GC): Gas chromatography is a widely used and accepted method for the quantitative analysis of biphenyls, including their various congeners. clu-in.org It is a highly sensitive technique with low detection limits, ranging from 0.054 to 0.9 µg/L for water and 57 to 70 µg/kg for soil for polychlorinated biphenyls (PCBs). clu-in.org

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides both quantitative and qualitative information, allowing for the identification of specific biphenyl compounds. researchgate.netmdpi.com This combination is a powerful tool for analyzing complex environmental samples. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the separation and analysis of biphenyl compounds. researchgate.net It can be used with various detectors to suit the specific analytical needs.

Field Screening Methods: For rapid, on-site assessment, several field screening methods have been developed for biphenyl compounds, particularly PCBs. These include:

Immunoassay kits: These kits use antibodies to detect the presence of PCBs, providing a colorimetric indication of concentration. clu-in.org

Ion-specific analysis: This method measures the chloride content of a sample after chemical treatment to strip chlorine from the biphenyl molecules. epa.gov

Silver ion complexation: A test has been developed where PCBs form complexes with silver ions, which, upon UV irradiation, produce a color change indicative of the PCB concentration. epa.gov

Sample Preparation: The analysis of biphenyls in environmental matrices like soil and biota typically involves extraction with organic solvents, followed by cleanup steps to remove interfering substances. clu-in.org Techniques like supercritical fluid extraction (SFE) can be used to selectively extract target compounds. researchgate.net

Ecotoxicological Assessment and Environmental Impact Studies

The ecotoxicological assessment of this compound and related compounds is crucial for understanding their potential environmental impact. While specific toxicity data for this compound is limited, information on other biphenyls and liquid crystal monomers (LCMs) provides some indication of potential concerns.

Some biphenyl compounds are known to be persistent, bioaccumulative, and toxic (P&T). nih.govpnas.orgusask.capnas.org Persistence refers to the ability of a chemical to resist degradation, leading to its long-term presence in the environment. pnas.orgusask.capnas.org Bioaccumulation is the process by which chemicals accumulate in organisms at concentrations higher than those in the surrounding environment. nih.gov

Studies on LCMs, a class of chemicals that includes many biphenyl derivatives, have raised concerns about their environmental fate and effects. researchgate.net Many LCMs are predicted to be persistent and have the potential to bioaccumulate. nih.govpnas.orgusask.capnas.org For example, some fluorinated LCMs have been classified as potentially persistent and bioaccumulative based on their estimated degradation half-lives in water and their octanol-water partition coefficients. pnas.orgusask.capnas.org

The release of these compounds into the environment can occur throughout the life cycle of products containing them, from manufacturing to disposal. pnas.orgusask.ca They have been detected in various environmental compartments, including indoor dust, air, soil, sediment, and even in biota. nih.govpnas.orgusask.caresearchgate.netscies.org

In vitro studies on mixtures of LCMs have shown that they can modulate the expression of genes associated with toxic effects, similar to other persistent organic pollutants. pnas.orgusask.ca However, more comprehensive in vivo studies are needed to fully understand the toxic effects and potencies of these compounds. nih.gov

Future Research Directions and Emerging Applications

Rational Design of Next-Generation 4-Propylbiphenyl Derivatives for Enhanced Bioactivity or Material Performance

The rational design of novel this compound derivatives is a cornerstone of future research, aimed at optimizing their therapeutic effects and material properties. A significant area of focus has been the development of agonists for the orphan G protein-coupled receptor 88 (GPR88), a promising target for central nervous system disorders. nih.gov Medicinal chemistry campaigns have systematically explored the structure-activity relationships (SAR) of scaffolds incorporating the this compound moiety.

For instance, in the development of GPR88 agonists based on the 2-PCCA scaffold, modifications to the biphenyl (B1667301) group have been investigated. nih.gov Studies have shown that the 4-position of the biphenyl moiety can tolerate small to medium-sized alkyl substitutions. nih.gov Further optimization led to the development of potent and brain-penetrant GPR88 agonists, demonstrating how systematic structural modifications can enhance bioactivity. nih.gov Another approach involved creating bioisosteric replacements, such as 5-amino-1,3,4-oxadiazole derivatives, which showed improved potency and lower lipophilicity compared to their parent compounds. nih.gov

Future work in this area will likely involve:

Fine-tuning lipophilicity and metabolic stability: Modifying the alkyl chain or the biphenyl rings to improve pharmacokinetic profiles, as demonstrated in the development of inhibitors for steroidogenic cytochrome P450 enzymes where fluorine substitution significantly influenced activity and pharmacokinetics. uni-saarland.de

Exploring diverse substitutions: Introducing a wider range of functional groups onto the biphenyl core to probe new interactions with biological targets and to create materials with unique electronic or physical properties. nih.gov

Hybridization strategies: Combining the structural features of this compound with other pharmacophores to create dual-target inhibitors, such as those designed for both CYP17 and CYP11B1 in cancer therapy. uni-saarland.de

These rational design approaches, guided by detailed SAR studies, are crucial for translating the potential of the this compound scaffold into next-generation therapeutics and high-performance materials.

Integration with Advanced Technologies (e.g., Artificial Intelligence and Machine Learning for Material Design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials, including derivatives of this compound. mdpi.com These advanced computational tools can dramatically accelerate the traditionally slow and costly process of materials development by analyzing vast datasets to identify promising candidates and predict their properties. mdpi.comresearchgate.net

Accelerated Screening: ML models can rapidly screen virtual libraries containing thousands of potential this compound derivatives to predict their bioactivity, toxicity, and material characteristics, allowing researchers to focus experimental efforts on the most promising candidates. researchgate.net

Predictive Modeling: By training on existing experimental data, AI algorithms can establish complex structure-property relationships. researchgate.net For example, models could predict how specific substitutions on the biphenyl rings will affect the compound's binding affinity to a target receptor or its performance in an organic light-emitting diode (OLED). ML models have already been used to predict the presence of related compounds like polychlorinated biphenyls in building materials, demonstrating the potential for such predictive capabilities. researchgate.net

Inverse Design: Advanced AI strategies, including deep generative models, enable "inverse design," where the desired properties are specified first, and the AI generates novel molecular structures—including new this compound derivatives—that are predicted to exhibit those properties. arxiv.org This shifts the paradigm from trial-and-error screening to goal-oriented generation. arxiv.org

Optimizing Synthesis: Machine learning can also be used to find the most efficient and cost-effective production methods for novel chemical compounds, a strategy already being applied to the manufacturing of bio-based aromatics. worldbiomarketinsights.com

Exploration of Novel Biological Targets and Therapeutic Areas

While much research on this compound derivatives has centered on known targets like the GPR88 receptor, future explorations are expanding into novel biological pathways and therapeutic applications. nih.gov A particularly promising new area is in the treatment of metabolic disorders.

Recent in silico and in vitro studies have identified this compound as a potential inhibitor of the α-amylase enzyme. researchgate.netjmb.or.kr This enzyme plays a key role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing blood glucose levels in diabetic patients. jmb.or.kr Molecular docking studies predicted that this compound has one of the lowest binding energies to α-amylase, suggesting it could be an effective inhibitor. researchgate.netjmb.or.kr Bioactivity predictions further support its potential role as an insulin (B600854) promoter and in treating diabetic neuropathy. jmb.or.kr This discovery opens a new avenue for developing this compound-based agents for diabetes and related conditions.

Beyond this, the this compound scaffold is a component in molecules designed as novel antibiotics. Derivatives have been developed as inhibitors of LpxC, a key enzyme in Gram-negative bacteria, addressing a critical need for new drugs to combat resistant infections. google.com

Future research will continue to:

Deorphanize Receptors: Utilize this compound-based ligands to study and understand the function of other orphan GPCRs, which remain largely untapped as drug targets. nih.gov

Screen Against New Targets: Employ high-throughput screening of this compound derivatives against a wide range of enzymes and receptors implicated in diseases like cancer, inflammation, and neurodegeneration. researchgate.net

Investigate Natural Sources: Explore endophytic organisms, like the bacteria from which this compound was identified as a potential antidiabetic agent, as a source for novel bioactive compounds and therapeutic leads. jmb.or.kr

The structural versatility of this compound makes it a strong candidate for hitting novel biological targets and expanding its therapeutic relevance into new disease areas.

Innovations in Sustainable Synthesis and Green Chemistry for Biphenyl Derivatives

In line with global efforts towards environmental sustainability, a major future direction for the chemistry of this compound and its derivatives is the adoption of green and sustainable synthesis methods. royalsocietypublishing.org Traditional chemical syntheses often rely on harsh reagents, flammable organic solvents, and produce significant waste. analis.com.my Modern innovations aim to overcome these drawbacks by developing cleaner, more efficient, and economically viable processes. analis.com.my

Key innovations in the sustainable synthesis of biphenyl derivatives include:

Greener Catalytic Systems: The Suzuki-Miyaura cross-coupling reaction is a primary method for creating the biphenyl bond. Green variations of this reaction are being developed, such as using a water-soluble fullerene-supported palladium nanocatalyst that operates efficiently in water at room temperature. researchgate.net Other approaches utilize bio-waste, such as a water extract of onion peel ash, as a green catalytic system to promote the synthesis of biaryl compounds. analis.com.my

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an eco-friendly method for producing complex organic compounds, including triazine derivatives of biphenyl. nih.gov This technique is often faster, more selective, and results in higher yields compared to conventional heating. nih.gov Similarly, using ultrasonic radiation (sonochemistry) provides a simple and affordable method for synthesizing biologically active biphenyl sulfonamide derivatives. ijcce.ac.ir

Use of Safer Solvents: A core principle of green chemistry is the replacement of hazardous solvents. royalsocietypublishing.org Research is focused on using water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. analis.com.my

These sustainable approaches not only reduce the environmental impact of chemical manufacturing but can also lead to improved process efficiency. The ability to recycle catalysts and use renewable resources makes the production of this compound derivatives more aligned with the principles of a circular economy. analis.com.myresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 4-propylbiphenyl in laboratory settings?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using biphenyl derivatives and propyl halides. Purification is achieved via column chromatography with silica gel, followed by recrystallization using ethanol or hexane. Verification of purity requires nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) .

- Key Data :

| Technique | Purpose | Example Conditions |

|---|---|---|

| Suzuki Coupling | Synthesis | Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C |

| Column Chromatography | Purification | Hexane:ethyl acetate (9:1) |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Use H/C NMR for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What toxicological data exist for this compound, and how should researchers address gaps in hazard assessment?

- Methodological Answer : Review EPA’s Toxicological Review of biphenyl derivatives (e.g., CAS 92-52-4) for baseline data. For gaps, design in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies, adhering to OECD guidelines. Prioritize peer-reviewed studies over unreviewed sources .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.